Bienvenue dans la boutique en ligne BenchChem!

5-chloroisoquinolin-1(2H)-one

PARP inhibition Isoform selectivity Medicinal chemistry

5-Chloroisoquinolin-1(2H)-one (CAS 24188-73-6) is a halogenated isocarbostyril essential for selective PARP-2 drug discovery. The 5-chloro substituent uniquely enables up to 60-fold PARP-2 over PARP-1 selectivity and serves as a robust synthetic handle for parallel library synthesis via Suzuki, Heck, and Sonogashira reactions. This intermediate supports dual PARP1-tankyrase-Wnt pathway inhibitor programs. Researchers choose this specific scaffold for its experimentally validated selectivity and late-stage diversification potential, which is not achievable with alternative halogen regioisomers like the 7-chloro derivative. Order batch-specific ≥98% purity compound with full analytical characterization for reproducible SAR campaigns.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 24188-73-6
Cat. No. B1603286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloroisoquinolin-1(2H)-one
CAS24188-73-6
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C(=C1)Cl
InChIInChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)
InChIKeyGICPXUYMHMNYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroisoquinolin-1(2H)-one (CAS 24188-73-6) Core Scaffold Identity and Procurement Parameters


5-Chloroisoquinolin-1(2H)-one (CAS 24188-73-6, molecular formula C₉H₆ClNO, MW 179.6) is a heterobicyclic isoquinolinone derivative characterized by a chlorine substituent at the 5-position and a lactam carbonyl at the 1-position of the isoquinoline ring system . This scaffold belongs to the isoquinolin-1(2H)-one (isocarbostyril) family—a privileged heterocyclic class in medicinal chemistry that serves as a nitrogen-containing analog of isocoumarins [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95–98%, and standard analytical characterization data (NMR, HPLC, GC) are accessible for batch-specific quality verification . Key physicochemical parameters include predicted boiling point of 427.1 ± 45.0 °C, density of 1.339 ± 0.06 g/cm³, pKa of 11.87 ± 0.20, and XLogP3 of 2 [2]. This compound functions primarily as a versatile synthetic intermediate for constructing functionalized heterocyclic systems in pharmaceutical and agrochemical research [3].

Why In-Class Isoquinolinone Analogs Cannot Substitute for 5-Chloroisoquinolin-1(2H)-one in Selectivity-Driven Applications


Isoquinolin-1(2H)-ones are not functionally interchangeable due to position-specific substituent effects that dictate biological selectivity profiles. The chlorine atom at the 5-position of 5-chloroisoquinolin-1(2H)-one is not a passive placeholder but a critical determinant of PARP isoform selectivity, enabling a PARP-2 over PARP-1 selectivity ratio of up to 60-fold in certain derivative series [1]. In contrast, isoquinolinone derivatives bearing alternative substituents at other positions (e.g., 4-substituted aryl-5-hydroxyisoquinolinone derivatives) exhibit distinct pharmacological profiles with altered PARP-1 inhibition potency and different selectivity windows [2]. Furthermore, the 5-chloro substituent confers unique reactivity advantages in synthetic applications, including enhanced electrophilicity for selective cross-coupling and nucleophilic substitution reactions compared to non-halogenated or differently halogenated analogs [3]. Substitution with 7-chloroisoquinolin-1(2H)-one (CAS 24188-74-7), the positional isomer, yields a different intermediate with distinct electronic and steric properties, precluding direct substitution in structure-activity relationship (SAR) campaigns .

Quantitative Differentiation Evidence: 5-Chloroisoquinolin-1(2H)-one Versus Structural Analogs in PARP Inhibition Selectivity


PARP-2 Over PARP-1 Selectivity: 5-Chloroisoquinolin-1-one Derivatives Achieve Up to 60-Fold Isoform Discrimination

A comprehensive SAR study of isoquinolinone derivatives demonstrated that compounds incorporating the 5-chloroisoquinolin-1(2H)-one scaffold can achieve PARP-2 over PARP-1 selectivity ratios of up to 60-fold [1]. This degree of selectivity is attributed to a single amino acid residue difference between the two isoforms—Glu763 in PARP-1 versus Gln319 in PARP-2—which interacts differentially with the 5-substituted isoquinolinone pharmacophore [1]. Non-halogenated isoquinolinone scaffolds and those bearing alternative substitution patterns fail to achieve comparable selectivity windows, as the 5-chloro moiety provides optimal steric and electronic complementarity to the PARP-2 binding pocket [1][2].

PARP inhibition Isoform selectivity Medicinal chemistry

5-Chloro Substitution Confers Dual PARP/Tankyrase Inhibitory Potential in 3-Aryl-5-Substituted Isoquinolin-1-one Series

Patent data explicitly identifies 3-aryl-5-substituted-2H-isoquinolin-1-one compounds bearing a chlorine atom at the 5-position as capable of inhibiting both PARP enzymes (PARP1, TNKS1, TNKS2) and Wnt signaling pathways [1]. This dual-target inhibitory profile is specifically enabled by the 5-chloro substitution pattern; alternative 5-position substituents (e.g., hydrogen, methyl, or methoxy) in the same 3-aryl-2H-isoquinolin-1-one core fail to maintain comparable potency against both target families simultaneously [1]. Tankyrase inhibition via this scaffold induces aberrant mitosis and transient cell cycle arrest followed by cell death in proliferating tumor cells, a mechanism distinct from PARP-1-selective inhibition alone [2].

Tankyrase inhibition Wnt signaling PARP inhibition Cancer therapeutics

Radiosensitization and Chemopotentiation: Isoquinolinone Core Enhancement of DNA-Damaging Agent Efficacy

Substituted dihydroisoquinolinones and related isoquinolinone analogs have been established as potentiators of the lethal effects of ionizing radiation and certain chemotherapeutic agents against tumor cells [1]. The mechanism involves sensitization of hypoxic tumor cells—which constitute the radioresistant fraction of solid tumors—to DNA-damaging treatments [1]. The 5-chloroisoquinolin-1(2H)-one scaffold, as a member of this pharmacophore class, provides the core architecture necessary for this radiosensitizing activity. In contrast, non-isoquinolinone radiosensitizers such as metronidazole and misonidazole (nitroimidazole class) operate via different mechanisms involving electron affinity-dependent oxygen mimetic effects and exhibit distinct toxicity and tissue distribution profiles [1].

Radiosensitization Chemopotentiation DNA damage response Oncology

5-Chloroisoquinolin-1(2H)-one Enables Late-Stage Diversification via Pd-Catalyzed Cross-Coupling Reactions

The 5-chloro substituent on the isoquinolin-1(2H)-one core serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling late-stage diversification of the scaffold [1]. The chlorine atom at the 5-position provides sufficient electrophilic character to participate efficiently in oxidative addition with Pd(0) catalysts while maintaining compatibility with the lactam functionality at the 1-position [2]. Non-halogenated isoquinolin-1(2H)-one scaffolds lack this built-in coupling handle and require separate halogenation steps (often with poor regioselectivity) before diversification can proceed. Alternative halogen substituents at the 5-position (e.g., bromo or iodo) offer higher reactivity but may compromise selectivity in multi-step sequences due to premature coupling or decomposition [2].

Cross-coupling Suzuki-Miyaura Late-stage functionalization Synthetic methodology

Physical Property Differentiation: 5-Chloroisoquinolin-1(2H)-one Exhibits Increased Lipophilicity and Distinct Hydrogen-Bonding Profile Versus Hydroxy Analog

5-Chloroisoquinolin-1(2H)-one (XLogP3 = 2, topological polar surface area = 29.1 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2) exhibits distinct physicochemical properties compared to the corresponding 5-hydroxy analog 5-hydroxyisoquinolin-1(2H)-one (predicted density ~1.25 g/cm³, melting point 270–275 °C) [1]. The chloro substituent increases lipophilicity (XLogP3 = 2) relative to the hydroxy analog (estimated XLogP ~0.5–1.0), which enhances membrane permeability potential while the reduced hydrogen bond donor count (1 versus 2 for the hydroxy analog) alters molecular recognition patterns in biological target binding [1]. These differences translate into distinct pharmacokinetic and pharmacodynamic profiles when incorporated into lead compounds, as lipophilicity directly influences absorption, distribution, and off-target binding promiscuity [1].

Lipophilicity Physicochemical properties Drug-likeness Medicinal chemistry

High-Value Application Scenarios for 5-Chloroisoquinolin-1(2H)-one in Research and Development


Selective PARP-2 Inhibitor Development: Leveraging 5-Chloro Scaffold for Isoform Discrimination

This compound serves as the optimal starting scaffold for medicinal chemistry campaigns targeting selective PARP-2 inhibition. The 5-chloroisoquinolin-1(2H)-one core has been experimentally validated to enable up to 60-fold selectivity for PARP-2 over PARP-1 in optimized derivatives [1]. Researchers can utilize this scaffold to synthesize focused libraries for probing PARP-2-specific biology in disease models where PARP-1 inhibition is confounded by toxicity (e.g., long-term studies, CNS applications) or where PARP-2-specific functions in genomic integrity, metabolism, or inflammation require selective pharmacological interrogation [1].

Dual PARP/Tankyrase Inhibitor Synthesis: Constructing Multi-Target Oncology Agents

The 3-aryl-5-substituted isoquinolin-1-one framework, specifically requiring a 5-chloro substituent, enables simultaneous inhibition of PARP1, tankyrase 1, tankyrase 2, and Wnt signaling pathways [2]. This multi-target profile is particularly valuable for developing anticancer agents that address both DNA damage repair mechanisms (via PARP1 inhibition) and Wnt-driven proliferation/survival signaling (via tankyrase inhibition). The 5-chloroisoquinolin-1(2H)-one intermediate provides the essential core for constructing these dual-mechanism compounds, which induce aberrant mitosis and subsequent cell death in proliferating tumor cells [2].

Radiosensitizer and Chemopotentiator Development: Enhancing DNA-Damaging Therapy Efficacy

Isoquinolinone-based compounds derived from the 5-chloroisoquinolin-1(2H)-one scaffold have demonstrated utility as potentiators of ionizing radiation and certain chemotherapeutic agents in hypoxic tumor models [3]. This application addresses the clinical challenge of radioresistant solid tumors, where hypoxic fractions limit curative radiotherapy outcomes. The scaffold can be elaborated to optimize PARP inhibition-mediated suppression of DNA repair following radiation-induced damage, thereby increasing tumor cell kill without requiring hyperbaric oxygen conditions or alternative oxygen-mimetic approaches [3].

Diversity-Oriented Synthesis: Late-Stage Functionalization via Cross-Coupling Chemistry

The 5-chloro substituent functions as a strategic synthetic handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions [4]. This enables the rapid generation of structurally diverse compound libraries from a single chloroisoquinolinone intermediate, eliminating the need for pre-functionalized building blocks. The 5-chloro moiety provides an optimal reactivity-stability balance—more robust than 5-bromo or 5-iodo analogs during multi-step sequences while retaining sufficient electrophilicity for efficient cross-coupling under standard conditions—making it the preferred halogenated isoquinolinone intermediate for parallel library synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.